4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 871819-35-1
VCID: VC2295643
InChI: InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
SMILES: C1=CNC2=C1C(=NC=C2Br)Br
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

CAS No.: 871819-35-1

Cat. No.: VC2295643

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.93 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine - 871819-35-1

Specification

CAS No. 871819-35-1
Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
IUPAC Name 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Standard InChI Key XNNGGUSSDILPAQ-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=NC=C2Br)Br
Canonical SMILES C1=CNC2=C1C(=NC=C2Br)Br

Introduction

Overview of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a dibrominated derivative of the pyrrolopyridine scaffold, specifically with a [3,2-c] ring fusion pattern. This places it in the important class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and pharmaceutical research. The compound features two bromine atoms at positions 4 and 7 of the pyrrolopyridine skeleton, creating a unique chemical entity with distinct chemical properties and reactivity profile. As a research compound, it has garnered interest primarily for its potential as a synthetic building block in the development of more complex molecular structures.

Significance in Chemical Research

Pyrrolopyridine derivatives such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine have attracted considerable attention in chemical research due to their versatility as scaffolds in organic synthesis. The presence of bromine atoms provides reactive sites for various transformations, particularly cross-coupling reactions, making this compound valuable in the synthesis of more complex heterocyclic systems. While specific applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine are still being explored, related pyrrolopyridine compounds have demonstrated potential as enzyme inhibitors and pharmaceutical candidates.

Chemical Properties and Structure

Molecular Structure and Identification

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring arranged in a [3,2-c] configuration. This structural arrangement creates a unique electronic distribution that influences its chemical behavior. The compound has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol. The two bromine substituents at positions 4 and 7 significantly impact its reactivity profile and potential applications in synthetic chemistry.

Table 1: Key Identification Parameters for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

ParameterValue
CAS Number871819-35-1
Product Name4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
IUPAC Name4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Standard InChIInChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Standard InChIKeyXNNGGUSSDILPAQ-UHFFFAOYSA-N
SMILESC1=CNC2=C1C(=NC=C2Br)Br
PubChem Compound ID24729441

Structural Comparison with Similar Compounds

An important distinction must be made between 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and its structural isomer, 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine. While both compounds share the same molecular formula (C7H4Br2N2) and molecular weight (275.93 g/mol), they differ in the fusion pattern of the pyrrole and pyridine rings, resulting in distinct spatial arrangements and potentially different chemical behaviors .

Table 2: Comparative Analysis of Pyrrolopyridine Isomers

Parameter4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine
CAS Number871819-35-1619331-71-4
Ring Fusion Pattern[3,2-c][2,3-c]
InChIKeyXNNGGUSSDILPAQ-UHFFFAOYSA-NYGGJWPDZPZHYBA-UHFFFAOYSA-N
SMILESC1=CNC2=C1C(=NC=C2Br)BrC1=CNC2=C1C(=CN=C2Br)Br

The different ring fusion patterns in these isomers result in variations in electron distribution and ring geometry, which can significantly impact their reactivity, binding properties, and potential biological activities .

Applications and Research Context

Current Research Applications

The current research applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine are primarily centered on its utility as a synthetic intermediate in organic chemistry. Its dibrominated structure makes it particularly valuable for:

  • Serving as a building block in the synthesis of more complex heterocyclic systems

  • Providing a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry

  • Enabling the exploration of novel synthetic methodologies for functionalized pyrrolopyridines

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